molecular formula C20H16N2O3S2 B2886899 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 1421448-82-9

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2886899
CAS RN: 1421448-82-9
M. Wt: 396.48
InChI Key: MCVQFZIXPASWBB-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene-based compounds can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Chemical Structure and Properties

Isoxazole derivatives, including compounds similar to the one , have been studied for their unique chemical properties and potential in various applications. For example, the structure of an isoxazole amino ester has been analyzed to understand its planarity and steric interactions, which are crucial for its chemical behavior and potential biological activity (M. Smith et al., 1991).

Antimicrobial and Antifungal Activity

Compounds with thiophene and isoxazole structures have shown promising antimicrobial and antifungal activities. A study on clubbed quinazolinone and 4-thiazolidinone compounds demonstrated significant in vitro antibacterial and antifungal effects, suggesting potential for these types of compounds in developing new antimicrobial agents (N. Desai et al., 2011).

Potential in Treating Neurodegenerative Diseases

Isoxazole derivatives have also been explored for their potential in treating neurodegenerative diseases. A study reported the development of 5-aroylindolyl-substituted hydroxamic acids as selective histone deacetylase 6 inhibitors, which could ameliorate Alzheimer's disease phenotypes by decreasing phosphorylation and aggregation of tau proteins (Hsueh-Yun Lee et al., 2018).

Antihypertensive Effects

Research on N-(biphenylylmethyl)imidazoles, a series related to isoxazole compounds, has demonstrated potent antihypertensive effects upon oral administration, highlighting the potential for similar compounds in hypertension treatment (D. Carini et al., 1991).

Anticancer Activity

Furthermore, thiophene derivatives have been synthesized and evaluated for their antimicrobial activity and potential anticancer properties. These studies highlight the diverse biological activities that compounds with thiophene and isoxazole structures can exhibit, suggesting that N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide may also have promising applications in these areas (Sailaja Rani Talupur et al., 2021).

Safety and Hazards

The safety and hazards of thiophene-based compounds can vary widely depending on their specific structure. Some thiophene-based compounds have been reported to have the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c23-19(17-7-4-10-26-17)18-9-8-14(27-18)12-21-20(24)15-11-16(25-22-15)13-5-2-1-3-6-13/h1-11,19,23H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVQFZIXPASWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide

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